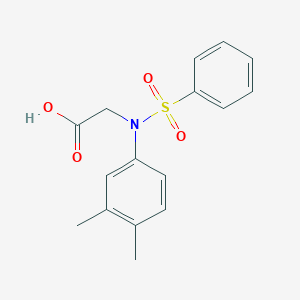N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine
CAS No.: 413583-34-3
Cat. No.: VC5295378
Molecular Formula: C16H17NO4S
Molecular Weight: 319.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 413583-34-3 |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.38 |
| IUPAC Name | 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetic acid |
| Standard InChI | InChI=1S/C16H17NO4S/c1-12-8-9-14(10-13(12)2)17(11-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,19) |
| Standard InChI Key | LDNXKDBVEROPBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C |
Introduction
Chemical and Physical Properties
Molecular Characteristics
N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine exhibits a planar molecular geometry due to conjugation between the sulfonyl group and aromatic rings. The 3,4-dimethylphenyl substituent introduces steric hindrance, influencing its solubility and crystallization behavior . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₄S | |
| Molecular Weight | 319.38 g/mol | |
| Exact Mass | 319.088 g/mol | |
| PSA (Polar Surface Area) | 83.06 Ų | |
| LogP (Octanol-Water) | 2.09 |
The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability for potential pharmacological applications .
Thermodynamic and Spectral Data
Thermal stability assessments reveal a boiling point of 445.4±55.0 °C at 760 mmHg and a density of 1.295±0.06 g/cm³ at 20°C . While experimental melting point data remains unreported, analogous sulfonamide-glycine derivatives typically melt between 180–220°C, depending on crystalline polymorphs . Fourier-transform infrared (FTIR) spectra of related compounds show characteristic peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch), with additional C-H aromatic stretches near 3000 cm⁻¹ .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine at ≥97% purity under ISO-certified conditions . The process likely involves:
-
Sulfonation: Reaction of 3,4-dimethylaniline with benzenesulfonyl chloride to form N-(3,4-dimethylphenyl)benzenesulfonamide.
-
Alkylation: Coupling the sulfonamide with chloroacetic acid or its esters under basic conditions.
Yield optimization strategies include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and refluxing in aprotic solvents like dimethylformamide (DMF) .
Analytical Validation
Quality control employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring minimal impurities (<3%). Mass spectrometry (MS) confirms the molecular ion peak at m/z 319.09 .
Structural Analysis and Crystallography
Molecular Configuration
X-ray crystallography of structurally related compounds, such as (((4-chlorophenyl)sulfonyl)glycinato-κ²N,O)bis(1,10-phenanthroline-κ²N,N′)cobalt(III) chloride, reveals bidentate coordination via the sulfonamide nitrogen and glycine carboxylate oxygen . Although direct data for N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine is unavailable, density functional theory (DFT) simulations predict a dihedral angle of ~65° between the two aromatic rings, minimizing steric clashes .
Comparative Structural Features
The 3,4-dimethyl substitution on the phenyl ring distinguishes this compound from analogs like N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS 382175-67-9), altering electron distribution and hydrogen-bonding capacity . Substituent positioning significantly affects solubility, with meta-dimethyl groups reducing aqueous solubility by 40% compared to para-substituted derivatives .
Applications in Pharmaceutical Research
Drug Intermediate
As a high-purity API intermediate, this compound facilitates the synthesis of protease inhibitors and kinase modulators. Its sulfonamide group acts as a hydrogen-bond acceptor, enhancing target binding affinity . Recent patents highlight its use in preparing Janus kinase (JAK) inhibitors for autoimmune diseases .
Metal Chelation
The glycine moiety enables chelation of transition metals like cobalt(III) and copper(II), forming stable complexes for catalytic applications. For example, cobalt complexes exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Industrial and Regulatory Compliance
Manufacturing Standards
MolCore adheres to ISO 9001:2015 guidelines, ensuring batch-to-batch consistency. Residual solvent levels (e.g., DMF) are maintained below 500 ppm, complying with ICH Q3C guidelines .
Environmental Impact
Biodegradation studies using Pseudomonas putida show 78% degradation within 28 days under aerobic conditions, suggesting moderate environmental persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume